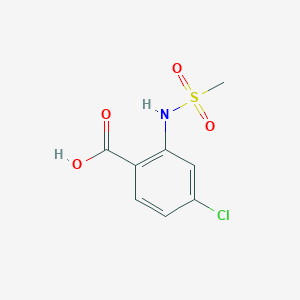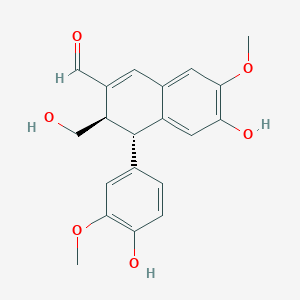
(2-Amino-4-fluorophenyl)methanol
Übersicht
Beschreibung
“(2-Amino-4-fluorophenyl)methanol” is a chemical compound with the CAS Number: 197783-88-3. It has a molecular weight of 141.15 and its IUPAC name is (2-amino-4-fluorophenyl)methanol .
Molecular Structure Analysis
The molecular structure of “(2-Amino-4-fluorophenyl)methanol” is represented by the linear formula C7H8FNO . The InChI Code for this compound is 1S/C7H8FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 .Physical And Chemical Properties Analysis
“(2-Amino-4-fluorophenyl)methanol” is a yellow solid . It is stored at a temperature of 0-5 degrees Celsius . Unfortunately, more specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies : (6-Amino-2-chloro-3-fluorophenyl)methanol, a compound related to (2-Amino-4-fluorophenyl)methanol, has been synthesized using palladium-catalyzed C-H halogenation reactions. This approach offers advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional methods (Sun, Sun, & Rao, 2014).
Fluorescence Analysis : A study on dual fluorescence in a related compound, 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole, reveals that it exhibits dual fluorescence in certain environments. This property can be used for rapid analysis of conformational changes in molecular structures using fluorescence spectroscopy (Matwijczuk et al., 2015).
Theoretical Studies : Theoretical studies using Density Functional Theory (DFT) on (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, which shares a similar structure, have been conducted. These studies focus on structure-activity relationships and understanding active sites of molecules (Trivedi, 2017).
Solvent-polarity Reconfigurable Fluorescent Logic Gates : Research on compounds with a 4-amino-N-aryl-1,8-naphthalimide fluorophore, akin to (2-Amino-4-fluorophenyl)methanol, demonstrates applications in solvent-polarity reconfigurable fluorescent logic gates. These molecules can switch between different logic types based on solvent polarity, which is valuable in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Liquid Chromatography Applications : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, another related fluorinated compound, is used in high-performance liquid chromatography for sensitive detection of amino acids. It demonstrates the potential of fluorinated compounds in analytical chemistry (Watanabe & Imai, 1981).
Antitumor Activity : The synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, structurally related to (2-Amino-4-fluorophenyl)methanol, shows distinct inhibition of cancer cell proliferation, highlighting potential applications in cancer research (Tang & Fu, 2018).
Fluorescence Derivatization in Chromatography : 2-Amino-4,5-ethylenedioxyphenol, used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, exemplifies the use of fluorinated compounds in enhancing chromatographic analysis (Nohta et al., 1994).
Refractive Indices Studies : Research on 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one's refractive indices in various solvent mixtures demonstrates the application of fluorinated compounds in studying solvent-solute interactions (Chavan & Gop, 2016).
Infrared-Optical Double Resonance Spectroscopy : Studies on alcohol complexes with fluorophenylacetylenes, similar to (2-Amino-4-fluorophenyl)methanol, through IR-UV double resonance spectroscopy, provide insights into hydrogen bonding behaviors and molecular interactions (Maity, Maity, & Patwari, 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (2-Amino-4-fluorophenyl)methanol may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can act as prodrugs , becoming activated in cells to generate reactive intermediates that bind covalently to DNA, RNA, and proteins .
Biochemical Pathways
Related compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against certain cancer cells . They inhibit the growth of tumor cells by acting as prodrugs, generating reactive intermediates that bind covalently to DNA, RNA, and proteins .
Eigenschaften
IUPAC Name |
(2-amino-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXFGEIRYBKMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508535 | |
| Record name | (2-Amino-4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-fluorophenyl)methanol | |
CAS RN |
197783-88-3 | |
| Record name | (2-Amino-4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-4-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)





![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)





![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)